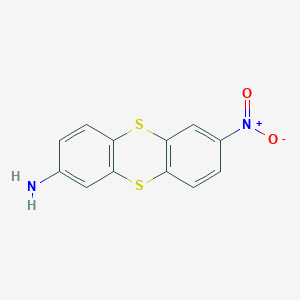

7-Nitrothianthren-2-amine

Description

7-Nitrothianthren-2-amine is a bicyclic aromatic compound comprising two fused thiophene rings (thianthren core) with a nitro (-NO₂) group at position 7 and an amine (-NH₂) group at position 2. Its nitro group enhances electrophilic reactivity, while the amine moiety allows for further functionalization, such as acetylation or cross-coupling reactions .

Properties

CAS No. |

89880-54-6 |

|---|---|

Molecular Formula |

C12H8N2O2S2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

7-nitrothianthren-2-amine |

InChI |

InChI=1S/C12H8N2O2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H,13H2 |

InChI Key |

PVLRWODPQCQMMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrothianthren-2-amine typically involves the nitration of thianthrene-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the thianthrene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrothianthren-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Conversion to thianthrene-2-amine.

Substitution: Formation of substituted thianthrene derivatives with various functional groups.

Scientific Research Applications

7-Nitrothianthren-2-amine has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Nitrothianthren-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 7-Nitrothianthren-2-amine, enabling comparative analysis of synthesis, properties, and applications:

3-Nitro-N-aryl/alkylthiophen-2-amines

- Structure: Monocyclic thiophene with nitro at position 3 and amine at position 2.

- Synthesis: A novel protocol achieves good yields (70–85%) via direct nitration of N-substituted thiophen-2-amines using nitric acid in acetic anhydride .

- Key Data :

- Applications : Versatile intermediates for heterocyclic chemistry, e.g., polymer precursors or bioactive molecules.

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

- Structure : Thiophene ring with acetyl and bromoacetamide substituents.

- Synthesis : One-step reaction from 3-acetylthiophen-2-amine and bromoacetyl halides .

- Key Data :

- Applications : Intermediate for modified Gewald reactions to synthesize polyfunctional thiophenes .

7-Methoxynaphthalen-2-amine

- Structure : Naphthalene core with methoxy (-OCH₃) at position 7 and amine at position 2.

- Safety : Classified as hazardous (100% purity); requires respiratory protection due to inhalation risks .

- Comparison : Unlike this compound, the methoxy group reduces electrophilicity but enhances stability.

N-(2-Thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

- Structure : Bis-thienyl amine with ethyl and methylene spacers.

- Applications : Less reactive than nitro-substituted analogs but useful in ligand design.

Data Table: Comparative Analysis

Research Findings and Gaps

- Synthetic Insights : The nitration-amination strategy for 3-nitrothiophen-2-amines could be adapted for this compound by optimizing regioselectivity in the bicyclic system.

- Spectroscopy : Detailed ¹H/¹³C NMR and IR data for analogous compounds (e.g., δ 195 ppm for acetyl groups ) provide benchmarks for characterizing the target compound.

- Safety : Nitroaromatic compounds may pose stability risks (e.g., nitrosamine formation under specific conditions), warranting further stability studies .

- Gaps : Direct data on this compound’s reactivity, toxicity, and large-scale synthesis are absent in the evidence, highlighting areas for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.